(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine

Descripción

Propiedades

IUPAC Name |

(1R,2R)-1-N,2-N-dibenzylcyclohexane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2/t19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBYIGXWWGSEES-WOJBJXKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143443-23-6 |

Source

|

| Record name | (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine, a chiral diamine that has garnered significant attention as a versatile ligand in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and stereochemical intricacies, supported by quantitative data, detailed experimental protocols, and visualizations of its catalytic applications.

Molecular Structure and Stereochemistry

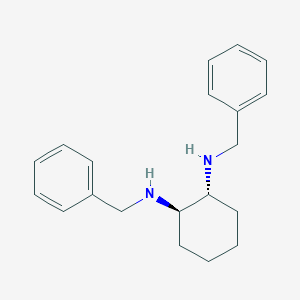

This compound, a derivative of trans-1,2-diaminocyclohexane, is a C₂-symmetric chiral compound. Its structural rigidity and defined stereochemistry are pivotal to its efficacy in inducing chirality in chemical transformations.

1.1. Core Structure

The molecule consists of a cyclohexane ring with two amino groups attached to adjacent carbon atoms (C1 and C2). Both amino groups are further substituted with a benzyl group. The molecular formula is C₂₀H₂₆N₂.

1.2. Stereochemistry

The stereochemistry of the chiral centers at C1 and C2 is designated as (1R,2R). This trans configuration dictates that the two amino substituents are on opposite sides of the cyclohexane ring. In its most stable conformation, the cyclohexane ring adopts a chair form. To minimize steric hindrance, the two bulky N,N'-dibenzylamino groups occupy the equatorial positions. This preferred conformation is crucial for the predictable transfer of chirality in catalytic processes.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. These data are essential for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂ |

| Molecular Weight | 294.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available; related (1R,2R)-N,N'-dimethyl derivative melts at 39-44 °C.[1] |

| Optical Rotation [α]D | Data not consistently available; the parent (1R,2R)-(-)-1,2-Diaminocyclohexane is -25° (c=5, 1M HCl). |

| ¹H NMR (CDCl₃) | Signals for cyclohexyl protons, benzylic CH₂ protons, N-H protons, and aromatic protons. |

| ¹³C NMR (CDCl₃) | Signals for cyclohexyl carbons, benzylic carbon, and aromatic carbons. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z 294.21. |

| Infrared (IR) | Characteristic N-H stretching, C-H stretching (aliphatic and aromatic), and C=C stretching (aromatic). |

Experimental Protocols

This section outlines the synthesis of this compound and its application in a representative catalytic reaction.

3.1. Synthesis of this compound

This procedure is adapted from general methods for the N-alkylation of diamines.

References

An In-Depth Technical Guide to the Synthesis of (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine from Cyclohexene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of the chiral ligand (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine, commencing from the readily available starting material, cyclohexene oxide. The synthesis is a multi-step process involving the formation of a key diamine intermediate, which is then resolved to obtain the desired enantiomer before final functionalization. This guide details the experimental protocols for each critical stage of the synthesis, accompanied by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from cyclohexene oxide is not a direct conversion but a strategic multi-step sequence. The core of this strategy lies in the initial formation of racemic trans-1,2-diaminocyclohexane, followed by a classical chemical resolution to isolate the desired (1R,2R)-enantiomer. The synthesis culminates in the dibenzylation of the chiral diamine.

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Racemic trans-2-(Benzylamino)cyclohexan-1-ol

The initial step involves the nucleophilic ring-opening of cyclohexene oxide with benzylamine. This reaction proceeds via an SN2 mechanism, leading to the formation of the trans-amino alcohol.

Protocol:

A mixture of cyclohexene oxide (1.0 eq) and benzylamine (1.1 eq) is heated at reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess benzylamine is removed under reduced pressure. The crude product, racemic trans-2-(benzylamino)cyclohexan-1-ol, is obtained as a viscous oil and can be used in the next step without further purification.

| Parameter | Value |

| Reactants | Cyclohexene Oxide, Benzylamine |

| Stoichiometry | 1.0 : 1.1 |

| Solvent | Neat (or high-boiling inert solvent like xylene) |

| Temperature | Reflux |

| Reaction Time | 12 - 16 hours |

| Work-up | Removal of excess benzylamine under vacuum |

| Typical Yield | >90% (crude) |

Step 2: Synthesis of Racemic trans-1,2-Diaminocyclohexane

The amino alcohol from the previous step is converted to the corresponding diamine. This is achieved by activation of the hydroxyl group, followed by in-situ formation of an aziridinium ion and subsequent ring-opening with an amine source, such as ammonia.

Protocol:

To a solution of racemic trans-2-(benzylamino)cyclohexan-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane), methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) are added at 0°C. The mixture is stirred for 2-4 hours at room temperature to form the mesylate. Subsequently, an excess of aqueous ammonia is added, and the reaction is stirred vigorously at room temperature for 24-48 hours. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield racemic trans-N-benzyl-1,2-diaminocyclohexane. The benzyl group is then removed by catalytic transfer hydrogenation using palladium on carbon (10 mol%) and a hydrogen donor like ammonium formate in methanol at reflux for 4-6 hours. After filtration of the catalyst and removal of the solvent, the crude racemic trans-1,2-diaminocyclohexane is obtained.

| Parameter | Value |

| Reactants (Mesylation) | rac-trans-2-(Benzylamino)cyclohexan-1-ol, Methanesulfonyl Chloride, Triethylamine |

| Reactants (Amination) | Mesylate intermediate, Aqueous Ammonia |

| Reactants (Debenzylation) | rac-trans-N-benzyl-1,2-diaminocyclohexane, 10% Pd/C, Ammonium Formate |

| Solvent | Dichloromethane (Mesylation), Methanol (Debenzylation) |

| Temperature | 0°C to RT (Mesylation), RT (Amination), Reflux (Debenzylation) |

| Reaction Time | 2-4 h (Mesylation), 24-48 h (Amination), 4-6 h (Debenzylation) |

| Work-up | Liquid-liquid extraction, filtration, and solvent evaporation |

| Typical Yield | 60-70% over 3 steps |

Step 3: Chiral Resolution of trans-1,2-Diaminocyclohexane

The separation of the enantiomers of trans-1,2-diaminocyclohexane is achieved by diastereomeric salt formation with a chiral resolving agent, L-(+)-tartaric acid.[1]

Protocol:

A solution of L-(+)-tartaric acid (0.5 eq) in water is prepared and heated. To this hot solution, the racemic trans-1,2-diaminocyclohexane (1.0 eq) is added, followed by the addition of glacial acetic acid. The mixture is stirred and allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization of the less soluble diastereomeric salt, (1R,2R)-diaminocyclohexane-L-tartrate. The crystals are collected by filtration and can be recrystallized from water to improve enantiomeric purity. The free (1R,2R)-diaminocyclohexane is then liberated by treating the tartrate salt with an aqueous solution of sodium hydroxide and extracting with an organic solvent (e.g., dichloromethane). The organic extracts are dried and the solvent is removed to yield the enantiomerically pure diamine.

| Parameter | Value |

| Resolving Agent | L-(+)-Tartaric Acid |

| Stoichiometry | 1.0 eq diamine : 0.5 eq tartaric acid |

| Solvent | Water, Acetic Acid |

| Procedure | Diastereomeric salt crystallization |

| Liberation of free amine | Aqueous NaOH, Dichloromethane extraction |

| Typical Yield of (1R,2R)-isomer | 35-45% (based on racemic diamine) |

Step 4: Synthesis of this compound

The final step is the N,N'-dibenzylation of the chiral diamine via reductive amination with benzaldehyde.

Protocol:

To a solution of (1R,2R)-diaminocyclohexane (1.0 eq) in methanol, benzaldehyde (2.2 eq) is added, followed by a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate. Subsequently, a reducing agent such as sodium cyanoborohydride (NaBH3CN) (2.5 eq) is added portion-wise, and the reaction is stirred for an additional 12-24 hours at room temperature. The reaction is then quenched by the addition of water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

| Parameter | Value |

| Reactants | (1R,2R)-Diaminocyclohexane, Benzaldehyde, Sodium Cyanoborohydride |

| Stoichiometry | 1.0 : 2.2 : 2.5 |

| Solvent | Methanol |

| Catalyst | Acetic Acid (catalytic) |

| Temperature | Room Temperature |

| Reaction Time | 12 - 24 hours |

| Work-up | Quenching with water, extraction, and purification by column chromatography |

| Typical Yield | 70-85% |

Data Presentation

The following table summarizes the key physical and analytical data for the final product.

| Property | Value |

| Molecular Formula | C20H26N2 |

| Molecular Weight | 294.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 65-68 °C |

| Optical Rotation [α]D | ca. -60° (c=1, CHCl3) |

| 1H NMR (CDCl3, 400 MHz) | δ 7.20-7.40 (m, 10H), 3.85 (d, J=13.6 Hz, 2H), 3.65 (d, J=13.6 Hz, 2H), 2.20-2.30 (m, 2H), 1.95-2.05 (m, 2H), 1.65-1.75 (m, 2H), 1.10-1.30 (m, 4H) |

| 13C NMR (CDCl3, 101 MHz) | δ 140.8, 128.4, 128.2, 126.8, 62.5, 52.1, 31.8, 24.9 |

Visualization of Key Processes

Chiral Resolution Workflow

The following diagram illustrates the workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Reductive Amination Mechanism

The reductive amination process involves two key stages: the formation of an imine followed by its reduction.

References

Technical Guide: (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine (CAS No. 143443-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine, with CAS number 143443-23-6, is a chiral diamine that has garnered significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid cyclohexane backbone and chiral centers make it an effective ligand for a variety of metal-catalyzed reactions, enabling the stereoselective synthesis of complex molecules. Furthermore, this compound and its derivatives have demonstrated notable antimicrobial properties, suggesting their potential as novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and applications of this versatile compound.

Chemical and Physical Properties

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is typically a colorless to light yellow liquid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 143443-23-6 | N/A |

| Molecular Formula | C₂₀H₂₆N₂ | [1] |

| Molecular Weight | 294.44 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥95% (typically by HPLC) | [1] |

| Storage Conditions | 2-8°C, protect from light | [1] |

Synthesis

A general method for the synthesis of trans-1,2-diaminocyclohexane derivatives involves a sequential opening of cyclohexene oxide and an aziridinium ion.[2]

General Synthetic Workflow

Caption: General synthesis of trans-1,2-diamines.

Experimental Protocol: Synthesis of a trans-1,2-Diamine Derivative

This protocol describes a general method for the synthesis of trans-1,2-diamines via the in-situ formation and opening of an aziridinium ion.[2]

-

Formation of trans-2-(Secondary amino)cyclohexanol: Reflux cyclohexene oxide with the desired secondary amine.

-

Mesylation: To a solution of the trans-2-(Secondary amino)cyclohexanol in dry THF, add triethylamine and cool to 0°C. Add methanesulfonyl chloride and stir the reaction mixture at 25°C for 6 hours.

-

Aziridinium Ion Formation and Ring Opening: Add an additional amount of triethylamine and stir for a further 2 hours. Then, add the desired primary or secondary amine (in this case, benzylamine would be used to obtain the dibenzyl derivative) and stir vigorously. For reactions with aqueous ammonia, the mixture is stirred for 48 hours. For other amines, the reaction conditions may vary.

-

Work-up and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with a suitable solvent (e.g., ether). Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Applications in Asymmetric Catalysis

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine serves as a chiral ligand in various asymmetric reactions, most notably in the nickel(II)-catalyzed enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.[3][4][5]

Proposed Catalytic Cycle for Ni(II)-Catalyzed Michael Addition

Caption: Proposed catalytic cycle for Michael addition.

Experimental Protocol: Enantioselective Michael Addition

The following is a general procedure for the Ni(II)-catalyzed enantioselective Michael addition.[3][4]

-

Catalyst Preparation: The Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst is prepared in situ or pre-formed.

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., toluene), add the Ni(II)-diamine catalyst.

-

Addition of Nitroalkene: Add the nitroalkene to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable technique (e.g., TLC or GC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated. The resulting Michael adduct is purified by column chromatography.

Performance Data in Michael Additions

| 1,3-Dicarbonyl Compound | Nitroalkene | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Malonates | Aromatic and Aliphatic Nitroalkenes | High | High | [3][4] |

| β-ketoesters | Aromatic and Aliphatic Nitroalkenes | High | High | [3][4] |

Antimicrobial Activity

Derivatives of N,N-dibenzyl-cyclohexane-1,2-diamine have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][8]

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of diamine compounds is generally attributed to their ability to disrupt bacterial cell membranes. The cationic nature of the amine groups interacts with the negatively charged components of the bacterial membrane, leading to membrane depolarization and permeabilization, ultimately causing cell death.[9]

Caption: Proposed antimicrobial mechanism of diamines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compound can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Compound: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial Activity Data

A study on a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives reported significant antimicrobial activity.[6]

| Microorganism | MIC Range (µg/mL) of Active Derivatives | Reference |

| Gram-positive bacteria | 0.0005 - 0.032 | [6] |

| Gram-negative bacteria | 0.0005 - 0.032 | [6] |

| Candida albicans | Promising activity | [6] |

| Candida glabrata | Promising activity | [6] |

| Geotrichum candidium | Promising activity | [6] |

Note: The specific MIC for CAS 143443-23-6 was not individually reported in this study, but for a series of its derivatives.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a common method for determining the enantiomeric purity of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine and its derivatives.

-

General Protocol for Chiral HPLC:

-

Column Selection: Utilize a chiral stationary phase (CSP) column, such as those based on derivatized cellulose or amylose.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added.[13]

-

Detection: UV detection is commonly used, with the wavelength selected based on the chromophores present in the molecule.

-

Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine.

-

General Considerations for NMR Analysis:

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is typically used.

-

¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzyl groups, the methine and methylene protons of the cyclohexane ring, and the N-H protons.

-

¹³C NMR: Expect signals for the aromatic carbons, the carbons of the cyclohexane ring, and the benzylic carbons.

-

Conclusion

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is a valuable chiral building block with significant applications in both asymmetric catalysis and as a scaffold for the development of new antimicrobial agents. Its utility as a chiral ligand in enantioselective reactions allows for the efficient synthesis of enantiomerically enriched compounds. The antimicrobial properties of its derivatives highlight its potential in addressing the challenge of antimicrobial resistance. Further research into the specific mechanisms of action and the development of more potent and selective derivatives will continue to expand the utility of this important chemical entity.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 Catalyzed Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Conjugated Nitroalkenes [organic-chemistry.org]

- 4. Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 catalyzed enantioselective Michael additions of 1,3-dicarbonyl compounds to conjugated nitroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. protocols.io [protocols.io]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and structurally related chiral diamines, which are pivotal ligands and synthons in asymmetric synthesis and drug development.

Introduction to this compound

This compound is a chiral diamine widely employed as a ligand in transition-metal catalyzed asymmetric reactions and as a resolving agent for chiral acids. Its conformational rigidity and the presence of sterically demanding benzyl groups play a crucial role in inducing stereoselectivity. A thorough understanding of its NMR spectra is fundamental for its identification, purity assessment, and for studying its interactions with other molecules.

Predicted NMR Spectral Data

Due to the limited availability of fully assigned experimental spectra in publicly accessible literature, the following tables summarize high-quality predicted ¹H and ¹³C NMR data. These predictions are based on computational algorithms that provide reliable estimations of chemical shifts. For comparative purposes, experimental data for the closely related (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine is also included to offer a reference for the cyclohexane moiety's signals.

Predicted ¹H NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (10H) | 7.20 - 7.40 | Multiplet |

| Benzylic CH₂ (4H) | 3.85 | Singlet |

| N-H (2H) | 2.50 (broad) | Singlet |

| Cyclohexane CH-N (2H) | 2.35 | Multiplet |

| Cyclohexane CH₂ (axial, 2H) | 1.80 | Multiplet |

| Cyclohexane CH₂ (equatorial, 2H) | 1.30 | Multiplet |

| Cyclohexane CH₂ (axial, 2H) | 1.15 | Multiplet |

| Cyclohexane CH₂ (equatorial, 2H) | 1.05 | Multiplet |

Note: Predictions were performed using standard NMR prediction software. The broadness of the N-H signal is expected due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data for this compound

Table 2: Predicted ¹³C NMR Chemical Shifts (δ).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140.5 |

| Aromatic CH | 128.8 |

| Aromatic CH | 128.5 |

| Aromatic CH | 127.2 |

| Cyclohexane CH-N | 60.5 |

| Benzylic CH₂ | 52.0 |

| Cyclohexane CH₂ | 32.0 |

| Cyclohexane CH₂ | 25.0 |

Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.

Experimental NMR Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine

For the purpose of comparison for the cyclohexane ring signals, the following experimental data for the dimethyl analogue is provided.

Table 3: Experimental NMR Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 2.33 | Singlet | N-CH₃ (6H) |

| ¹H | 2.02 - 2.06 | Multiplet | CH-N (2H) |

| ¹H | 1.93 - 2.00 | Multiplet | Cyclohexane CH₂ (2H) |

| ¹H | 1.68 - 1.75 | Broad Singlet | N-H (2H) |

| ¹H | 1.61 - 1.67 | Multiplet | Cyclohexane CH₂ (2H) |

| ¹H | 1.13 - 1.19 | Multiplet | Cyclohexane CH₂ (2H) |

| ¹H | 0.86 - 0.94 | Multiplet | Cyclohexane CH₂ (2H) |

| ¹³C | 63.2 | - | CH-N |

| ¹³C | 33.7 | - | N-CH₃ |

| ¹³C | 30.8 | - | Cyclohexane CH₂ |

| ¹³C | 25.0 | - | Cyclohexane CH₂ |

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is sufficient.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment with NOE (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): -10 to 220 ppm.

-

Temperature: 298 K.

Workflow for NMR-Based Structural Elucidation

The structural assignment of this compound and similar molecules is a logical process involving the interpretation of various NMR experiments. The following diagram illustrates a typical workflow.

Caption: Workflow for structural elucidation using NMR spectroscopy.

Interpretation of Spectra

-

¹H NMR: The aromatic region (δ 7.2-7.4 ppm) will show a complex multiplet corresponding to the ten protons of the two benzyl groups. The benzylic protons are expected to appear as a singlet around δ 3.85 ppm, though this could become an AB quartet if rotation around the C-N bond is restricted. The protons on the cyclohexane ring will appear in the aliphatic region (δ 1.0-2.4 ppm). The two methine protons attached to the nitrogen atoms (CH-N) will be the most downfield of the aliphatic signals. The remaining eight protons of the cyclohexane ring will appear as overlapping multiplets. The N-H protons are expected to be a broad singlet, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The aromatic region will show signals for the phenyl carbons. The benzylic carbons will appear around δ 52.0 ppm. The methine carbons of the cyclohexane ring attached to the nitrogen atoms will be in the δ 60-65 ppm range. The methylene carbons of the cyclohexane ring will be found further upfield, typically between δ 25-35 ppm.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation and assignment, a complete set of 2D NMR experiments, including COSY, HSQC, and HMBC, is recommended.

Molecular weight and formula of (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine is a chiral diamine that serves as a versatile building block in various fields of chemical research, particularly in asymmetric synthesis and the development of novel therapeutic agents. Its rigid cyclohexane backbone and the presence of two benzyl groups on the nitrogen atoms make it an effective chiral ligand for a range of metal-catalyzed reactions and a key structural motif in the synthesis of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in asymmetric catalysis and drug development.

Chemical and Physical Properties

This compound is a chiral organic compound with the molecular formula C₂₀H₂₆N₂.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₆N₂ |

| Molecular Weight | 294.44 g/mol [1] |

| Appearance | (Predicted) White to off-white solid |

| Stereochemistry | (1R,2R) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While experimental spectra are not publicly available in the search results, predicted data based on its structure are presented below.

| Spectroscopy | Predicted Data |

| ¹H NMR | Expected chemical shifts (δ) in ppm (relative to TMS): Aromatic protons (C₆H₅): ~7.2-7.4 ppm (multiplet, 10H); Benzyl protons (-CH₂-Ph): ~3.5-3.9 ppm (AB quartet or multiplet, 4H); Cyclohexane methine protons (-CH-N-): ~2.5-2.9 ppm (multiplet, 2H); Cyclohexane methylene protons (-CH₂-): ~1.0-2.0 ppm (multiplet, 8H). |

| ¹³C NMR | Expected chemical shifts (δ) in ppm: Aromatic carbons: ~127-140 ppm; Benzyl carbon (-CH₂-Ph): ~50-55 ppm; Cyclohexane methine carbons (-CH-N-): ~60-65 ppm; Cyclohexane methylene carbons (-CH₂-): ~24-32 ppm. |

| FT-IR | Expected characteristic peaks in cm⁻¹: N-H stretch (if present as a secondary amine impurity): ~3300-3500 cm⁻¹; C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-2950 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-N stretch: ~1020-1250 cm⁻¹. |

Experimental Protocols

Synthesis of this compound via Reductive Amination

The synthesis of this compound can be achieved through the reductive amination of (1R,2R)-cyclohexanediamine with benzaldehyde. This common and efficient method involves the formation of a diimine intermediate, which is subsequently reduced to the desired dibenzyl diamine.

Materials:

-

(1R,2R)-Cyclohexanediamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of (1R,2R)-cyclohexanediamine (1.0 equivalent) in dichloromethane, add benzaldehyde (2.2 equivalents) at room temperature.

-

Stir the mixture for 1-2 hours to allow for the formation of the diimine intermediate.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (2.5 equivalents) in dichloromethane.

-

Slowly add the diimine solution to the reducing agent suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Drug Development and Asymmetric Catalysis

Antimicrobial Activity of Derivatives

While the antimicrobial properties of the parent compound are not extensively detailed, a series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives have been synthesized and evaluated for their antimicrobial activity. Several of these derivatives have shown potent activity against a range of bacterial and fungal strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some of the most active derivatives against selected pathogens.

| Compound Derivative | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Derivative 17 | 0.001 | 0.0005 | 0.016 | >128 |

| Derivative 18 | 0.002 | 0.001 | 0.032 | >128 |

| Derivative 19 | 0.002 | 0.001 | 0.032 | >128 |

| Derivative 20 | 0.001 | 0.0005 | 0.016 | >128 |

| Derivative 26 | 0.008 | 0.004 | 0.064 | 64 |

| Derivative 37 | 0.002 | 0.001 | 0.032 | 128 |

| Derivative 38 | 0.001 | 0.0005 | 0.016 | 64 |

| Tetracycline | 0.25 | 0.125 | 0.5 | - |

Data sourced from a study on N,N-dibenzyl-cyclohexane-1,2-diamine derivatives.

Asymmetric Catalysis

This compound is a valuable chiral ligand in asymmetric catalysis. Its C₂-symmetric structure allows for the creation of a well-defined chiral environment around a metal center, leading to high enantioselectivity in various chemical transformations. One notable application is in nickel(II)-catalyzed enantioselective Michael additions.

Below is a diagram illustrating the general workflow for the use of a Ni(II)-complex of this compound in the enantioselective Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.[2]

Caption: Workflow for Ni(II)-catalyzed asymmetric Michael addition.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in asymmetric synthesis and medicinal chemistry. Its role as a chiral ligand and a scaffold for bioactive molecules underscores its importance. The protocols and data presented in this guide are intended to facilitate further research and application of this versatile chemical entity.

References

The Genesis of Specificity: A Technical Guide to the Discovery and History of Chiral Vicinal Diamines

For Immediate Release

A deep dive into the historical evolution, synthetic methodologies, and catalytic applications of chiral 1,2-diamines, offering a critical resource for researchers and professionals in drug development and chemical synthesis.

Chiral vicinal diamines, organic compounds featuring two adjacent amine groups on a stereochemically defined backbone, represent a cornerstone of modern asymmetric synthesis. Their unique structural and electronic properties have established them as "privileged ligands" and auxiliaries, indispensable in the creation of enantiomerically pure pharmaceuticals and fine chemicals. This technical guide traces the trajectory of their discovery, from early resolution techniques to the development of sophisticated asymmetric syntheses, providing detailed experimental protocols and a quantitative overview of key methodologies.

The Dawn of Chiral Recognition: Early Discoveries and Resolution

The story of chiral vicinal diamines is intrinsically linked to the broader history of stereochemistry. Long before the advent of asymmetric synthesis, the separation of enantiomers, or resolution, was the only gateway to optically active compounds. The foundational work of Louis Pasteur in 1848, demonstrating the separation of tartaric acid enantiomers by manual crystal sorting, set the stage for chemical resolution methods.[1][2]

The most prevalent classical method for resolving racemic diamines is through the formation of diastereomeric salts using a chiral resolving agent.[3][4] As basic compounds, diamines readily react with chiral acids to form these salts. The resulting diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[1][3]

Historically, naturally occurring chiral acids and bases like (+)-tartaric acid, brucine, and strychnine were the workhorses for these resolutions.[1][3][4] Two of the most significant C₂-symmetric vicinal diamines, 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH), owe their accessibility to these classical techniques. Both are commonly resolved from their racemic mixtures using tartaric acid, a method still employed today due to its cost-effectiveness.[5][6][7]

Foundational Scaffolds: DPEN and DACH

The development and application of DPEN and DACH marked a turning point, showcasing the immense potential of chiral vicinal diamines as ligands in asymmetric catalysis.[8]

1,2-Diphenylethylenediamine (DPEN)

DPEN can be synthesized in its racemic form from benzil.[5][7] The subsequent resolution with tartaric acid provides access to both the (R,R) and (S,S) enantiomers.[5] The true impact of DPEN was realized through the seminal work of Ryoji Noyori, who was awarded the Nobel Prize in Chemistry in 2001. Noyori and his group developed ruthenium catalysts bearing N-tosylated DPEN (TsDPEN) ligands for the highly efficient asymmetric hydrogenation of ketones and imines.[5][8][9] These catalysts demonstrated broad substrate scope and exceptional enantioselectivity, revolutionizing the synthesis of chiral alcohols and amines.

trans-1,2-Diaminocyclohexane (DACH)

Produced via the hydrogenation of o-phenylenediamine, the racemic trans-isomer of DACH is also resolved using tartaric acid.[6][10] The rigid cyclohexane backbone of DACH provides a well-defined and predictable chiral environment. This has made it a key component in a variety of highly successful catalysts, including those for the Jacobsen epoxidation and ligands developed by Barry Trost.[6] Furthermore, the (1R,2R)-DACH isomer is a critical component of the life-saving anticancer drug, Oxaliplatin.[6]

The Modern Era: The Rise of Asymmetric Synthesis

While classical resolution remains a valuable tool, it is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer. The pursuit of greater efficiency has driven the development of numerous asymmetric synthetic methods to directly produce enantiopure vicinal diamines. These modern approaches bypass the need for resolution, constructing the chiral diamine scaffold with high stereocontrol. Key strategies include:

-

Catalytic Asymmetric Diamination of Alkenes: This powerful strategy introduces both nitrogen atoms across a double bond in a stereocontrolled fashion.

-

Ring-Opening of Aziridines: The enantioselective ring-opening of meso-aziridines with nitrogen nucleophiles, often catalyzed by chiral Lewis acids, provides a direct route to C₂-symmetric or unsymmetrical diamines.[11] A notable example is the silver(I)-catalyzed enantioselective aminolysis of N-tosylaziridines.[12][13]

-

Asymmetric Aza-Mannich Reactions: These reactions create a new C-C and C-N bond with control over the newly formed stereocenters.[11]

-

Catalytic Hydroamidation: More recent developments include the NiH-catalyzed enantioselective hydroamidation of alkenyl amides, offering a novel pathway to these valuable motifs.[14]

These methods represent a significant leap forward, offering higher efficiency and atom economy compared to classical resolution.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and resolution of chiral vicinal diamines, allowing for a comparison of different methodologies.

| Table 1: Classical Resolution of Racemic Diamines | |||

| Diamine | Resolving Agent | Solvent | Reported Yield/Purity |

| (±)-1,2-Diphenylethylenediamine | L-(+)-Tartaric Acid | Methanol/Ethanol | Yields of 63-69% for the tartrate salt; final product >98% ee.[7] |

| (±)-trans-1,2-Diaminocyclohexane | L-(+)-Tartaric Acid | Water | High enantiomeric purity achievable through recrystallization.[6][10] |

| Racemic Mefloquine-derived Diamine | (+)-Mandelic Acid | Ethanol | 23% yield with 98.5% ee after a single crystallization.[15][16] |

| Table 2: Modern Asymmetric Synthesis of Chiral Vicinal Diamines | ||||

| Methodology | Catalyst/Ligand | Substrate Example | Yield | Enantiomeric Excess (ee) |

| Ag(I)-Catalyzed Aminolysis of Aziridines | Silver(I) / Chiral Diphosphine | N-Tosylaziridines | Good to excellent | High |

| NiH-Catalyzed Hydroamidation | NiH / BOX Ligand | Alkenyl Amides | Up to 87% | Up to 99%[14] |

| Asymmetric Aza-Mannich Reaction | Chiral Base | N-fluorenylidene-protected α-amino nitrile | Good | High[11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine from Benzil

This procedure outlines a common method for the synthesis of the racemic precursor to chiral DPEN.

-

Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 1.0 L of glacial acetic acid, 158 g (0.75 mol) of benzil, 400 g of ammonium acetate, and 80 mL (0.77 mol) of cyclohexanone.[7]

-

Reflux: Stir the mixture and heat at reflux for 1.5 hours.[7]

-

Work-up: After cooling, the reaction mixture is subjected to a standard aqueous work-up and extraction with an organic solvent like dichloromethane.

-

Purification: The crude product is purified by crystallization to yield racemic (±)-1,2-diphenylethylenediamine.

Protocol 2: Resolution of (±)-1,2-Diphenylethylenediamine with L-(+)-Tartaric Acid

This protocol details the classical resolution to obtain the enantiomerically pure diamine.

-

Salt Formation: Prepare a solution of racemic (±)-1,2-diphenylethylenediamine (e.g., 50 g) in heated ethanol (e.g., 500 mL). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in heated ethanol. Slowly add the tartaric acid solution to the diamine solution.[7]

-

Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer (typically the (1S,2S)-diamine-L-(+)-tartrate) will preferentially crystallize.[7]

-

Isolation: Collect the crystals by filtration and wash them with cold ethanol. The optical purity can be increased by repeated recrystallizations from ethanol.[7]

-

Liberation of Free Diamine: To obtain the free diamine, suspend the resolved tartrate salt in water and add an aqueous solution of sodium hydroxide until the pH is strongly basic.

-

Extraction: Extract the free diamine with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure 1,2-diphenylethylenediamine.[9]

Visualizing the Workflow and Concepts

The following diagrams illustrate key logical workflows and concepts in the synthesis and application of chiral vicinal diamines.

Caption: Workflow for Classical Resolution of a Racemic Diamine.

Caption: Conceptual Diagram of Noyori Asymmetric Transfer Hydrogenation.

Conclusion and Future Outlook

From their origins in the classical resolution experiments of the 19th and 20th centuries to their central role in Nobel Prize-winning catalyst development, chiral vicinal diamines have had a profound impact on chemical synthesis. The journey from separating diastereomeric salts to designing catalysts for direct asymmetric synthesis reflects the broader evolution of the field towards greater precision and efficiency. Today, these C₂-symmetric scaffolds are indispensable tools for constructing the complex, enantiomerically pure molecules required by the pharmaceutical and agrochemical industries. Future research will undoubtedly focus on the development of even more efficient, sustainable, and versatile catalytic systems based on novel chiral diamine frameworks, further expanding the synthetic chemist's toolkit for controlling molecular chirality.

References

- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. rua.ua.es [rua.ua.es]

- 12. Synthesis of Chiral Vicinal Diamines by Silver(I)-Catalyzed Enantioselective Aminolysis of N-Tosylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine. The information is compiled to assist in the identification, characterization, and quality control of this compound, which is a valuable intermediate in the synthesis of various active pharmaceutical ingredients.[1]

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While specific peak lists are proprietary and require access to specialized databases, the consistency of spectral data with the expected structure has been verified by suppliers.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Parameter | ¹H NMR | ¹³C NMR |

| Description | Provides information on the chemical environment of hydrogen atoms. | Provides information on the carbon skeleton of the molecule. |

| Data Availability | Spectrum consistent with the structure.[1] | Spectrum available.[2][3] |

| Expected Resonances | Signals corresponding to aromatic protons of the benzyl groups, methine and methylene protons of the cyclohexane ring, methylene protons of the benzyl groups, and amine protons. | Signals for the aromatic carbons, and the aliphatic carbons of the cyclohexane and benzyl methylene groups. |

| Solvent | Typically CDCl₃ or DMSO-d₆ | Typically CDCl₃ or DMSO-d₆ |

Table 2: Infrared (IR) Spectroscopy Data

| Parameter | Value |

| Technique | Vapor Phase Fourier Transform Infrared (VP-FTIR) Spectroscopy |

| Data Availability | Spectrum available.[2] |

| Expected Functional Group Vibrations | N-H stretch: Around 3300-3500 cm⁻¹ (may be weak or absent for a secondary amine) C-H stretch (aromatic): Above 3000 cm⁻¹ C-H stretch (aliphatic): Below 3000 cm⁻¹ C=C stretch (aromatic): Around 1450-1600 cm⁻¹ C-N stretch: Around 1000-1200 cm⁻¹ |

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Data Availability | Spectrum consistent with the structure.[1][4] |

| Molecular Formula | C₂₀H₂₆N₂ |

| Molecular Weight | 294.44 g/mol |

| Expected Fragmentation | The molecular ion peak [M]⁺ at m/z = 294. Common fragments would likely include the loss of a benzyl group ([M-91]⁺), and other fragments arising from the cleavage of the cyclohexane ring and the C-N bonds. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.

-

Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty sample holder (or the salt plates) is recorded.

-

Sample Spectrum: The sample is placed in the infrared beam, and the spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum.

-

Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated to the presence of specific functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum for each component.

-

Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

References

Commercial Availability and Applications of (1R,2R)-Cyclohexane-1,2-diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-Cyclohexane-1,2-diamine (also known as (R,R)-DACH) and its derivatives are a cornerstone in modern asymmetric synthesis and pharmaceutical development. Their rigid, chiral C2-symmetric scaffold has proven invaluable in the creation of highly effective chiral ligands and catalysts for a multitude of chemical transformations. This technical guide provides an in-depth overview of the commercial availability of key (1R,2R)-cyclohexane-1,2-diamine derivatives, detailed experimental protocols for their application, and visual representations of relevant synthetic pathways and mechanisms of action.

Commercial Availability

A wide range of (1R,2R)-cyclohexane-1,2-diamine derivatives are commercially available from various suppliers, catering to the diverse needs of researchers and drug development professionals. The parent diamine, as well as several N-substituted analogues, are readily accessible in high purity. The following tables summarize the availability of some of the most commonly utilized derivatives.

Table 1: Commercial Availability of (1R,2R)-(-)-1,2-Cyclohexanediamine

| Supplier | Product Name | CAS Number | Purity | Catalog Number (Example) |

| Sigma-Aldrich | (1R,2R)-(−)-1,2-Diaminocyclohexane | 20439-47-8 | 98% | 346721 |

| Chem-Impex | (1R,2R)-(-)-1,2-Cyclohexanediamine | 20439-47-8 | ≥ 98% (GC) | 02125 |

| Fisher Scientific | (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | 99% | AC364640010 |

| TCI Chemicals | (1R,2R)-(-)-1,2-Cyclohexanediamine | 20439-47-8 | >98.0%(GC) | C1447 |

| Strem Chemicals | (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 | 99% | 07-0330 |

Table 2: Commercial Availability of N-Substituted (1R,2R)-Cyclohexane-1,2-diamine Derivatives

| Derivative Name | Supplier | CAS Number | Purity | Catalog Number (Example) |

| (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine | Apollo Scientific | 68737-65-5 | 97% | OR52130 |

| (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | Fisher Scientific | 68737-65-5 | 95% | AC337830010 |

| (1R,2R)-N,N'-Bis(phenylmethyl)-1,2-cyclohexanediamine | MedChemExpress | 141444-01-7 | >98% | HY-W017369 |

| (1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine | Sigma-Aldrich | 174758-63-5 | 95% | 661488 |

| (1R,2R)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine | Strem Chemicals | 1150113-65-7 | min. 97% | 15-0098 |

Key Applications and Experimental Protocols

The utility of (1R,2R)-cyclohexane-1,2-diamine derivatives is most prominently demonstrated in their application as chiral ligands in asymmetric catalysis and as key building blocks in pharmaceuticals.

Chiral Ligands for Asymmetric Catalysis

(1R,2R)-Cyclohexane-1,2-diamine is a precursor to several "privileged ligands" that have had a profound impact on asymmetric synthesis.

Jacobsen's catalyst is a manganese-salen complex renowned for its ability to perform highly enantioselective epoxidations of unfunctionalized olefins.[1][2]

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst [3][4][5]

This synthesis is a multi-step process that begins with the resolution of racemic trans-1,2-diaminocyclohexane.

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane [4][5]

-

Dissolve L-(+)-tartaric acid (0.5 mol) in distilled water (250 mL) in a 1-L beaker equipped with a mechanical stirrer.

-

Slowly add racemic trans-1,2-diaminocyclohexane (1 mol). The mixture will initially form a slurry and then dissolve.

-

Add 150 mL of methanol and allow the solution to stand at room temperature for 24 hours to crystallize the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

-

Collect the crystals by vacuum filtration, wash with methanol, and dry. An enantiomeric excess of ≥99% can be achieved.[6]

Step 2: Synthesis of the Salen Ligand [4]

-

In a round-bottom flask, combine the (R,R)-1,2-diaminocyclohexane mono-(+)-tartrate salt (4.20 mmol) with 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) in ethanol.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture and collect the yellow crystalline product, (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, by filtration.

Step 3: Complexation with Manganese(II) [4]

-

In a three-neck flask, dissolve the salen ligand (1.0 g) in absolute ethanol (25 mL) and heat to reflux.

-

Add solid manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.

-

Reflux for 30 minutes, then bubble air through the solution for 1 hour while maintaining reflux.

-

Add solid lithium chloride.

-

Cool the mixture, remove the solvent under reduced pressure, and dissolve the residue in toluene.

-

Wash the toluene solution with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent to yield the crude (R,R)-Jacobsen's catalyst as a dark brown solid, which can be purified by chromatography.

Experimental Protocol: Asymmetric Epoxidation of Styrene [4][7]

-

Prepare a buffered bleach solution by adding 0.05 M Na₂HPO₄ (5 mL) to commercial household bleach (12.5 mL) and adjusting the pH to 11.3 with 1 M NaOH.

-

In a flask, dissolve styrene (0.5 g) and Jacobsen's catalyst (10 mol%) in dichloromethane (5 mL).

-

Add the buffered bleach solution to the reaction mixture and stir vigorously at room temperature.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with saturated NaCl solution, and dry over Na₂SO₄.

-

Remove the solvent and purify the resulting styrene oxide by flash column chromatography.

The Trost ligand, a C2-symmetric diphosphine ligand derived from (1R,2R)-cyclohexane-1,2-diamine and 2-diphenylphosphinobenzoic acid, is highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[8]

Experimental Protocol: Synthesis of the (R,R)-Trost Ligand [9]

-

Under a nitrogen atmosphere, charge a reactor with 2-diphenylphosphinylbenzoic acid (3.26 mol) and 1,1'-carbonyldiimidazole (CDI) (3.33 mol).

-

Add acetonitrile (2 L) and agitate the mixture for 1 hour at room temperature until a clear solution is formed.

-

Transfer this solution to a reactor containing (R,R)-diaminocyclohexane (1.63 mol) and imidazole hydrochloride (1.63 mol) in acetonitrile.

-

Heat the resulting mixture at 80-82 °C for 8 hours.

-

Cool the solution to 60 °C and add water (1.3 L) over 30 minutes.

-

Cool the slurry to 23 °C, collect the solid by filtration, and wash successively with a mixture of acetonitrile/water and then water.

-

Dry the solid under vacuum to obtain the (R,R)-DACH-Ph Trost ligand as a white solid.

Experimental Protocol: Asymmetric Allylic Alkylation of a Malonate [10]

-

In a flame-dried flask under an inert atmosphere, dissolve the allylic acetate substrate in THF.

-

Add the nucleophile (e.g., dimethyl malonate) and a base (e.g., sodium hydride).

-

Add the palladium catalyst precursor (e.g., Pd₂(dba)₃) and the Trost ligand.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by chromatography.

Pharmaceutical Applications: The Case of Oxaliplatin

(1R,2R)-Cyclohexane-1,2-diamine is a crucial component of the third-generation platinum-based anticancer drug, oxaliplatin. The diamine ligand plays a key role in the drug's mechanism of action and its distinct toxicological profile compared to its predecessors, cisplatin and carboplatin.

Mechanism of Action:

The primary mechanism of action of oxaliplatin involves its interaction with DNA. Once inside a cell, the oxalate ligand is displaced by water molecules in a process called aquation. This activated platinum complex then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases. This leads to the formation of both intra- and inter-strand DNA crosslinks, which inhibit DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Visualizations

Synthesis of Jacobsen's Catalyst

Caption: Workflow for the synthesis of (R,R)-Jacobsen's Catalyst.

Trost Asymmetric Allylic Alkylation Catalytic Cycle

Caption: Catalytic cycle of the Trost asymmetric allylic alkylation.

Mechanism of Oxaliplatin Action

Caption: Simplified mechanism of action of Oxaliplatin.

References

- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. mmore500.com [mmore500.com]

- 8. Trost ligand - Wikipedia [en.wikipedia.org]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]

Role of chiral diamines in asymmetric synthesis

An In-depth Technical Guide to the Role of Chiral Diamines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral vicinal diamines are of immense interest to the synthetic chemist as they are found in many chiral catalysts and pharmaceuticals.[1][2][3] In the realm of modern chemistry, particularly within the pharmaceutical and fine chemical industries, the synthesis of enantiomerically pure compounds is of paramount importance, as the chirality of a molecule often dictates its biological activity.[4][5] Asymmetric catalysis has emerged as the most efficient and elegant strategy to achieve this, and within the vast arsenal of chiral ligands, chiral diamines have established a privileged position.[4]

These compounds, characterized by a stereochemically defined arrangement of two amino groups, serve as highly effective ligands for metal-based catalysts and as powerful organocatalysts in their own right.[6][7] Their ability to form stable chelate complexes with metal centers creates a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical transformations.[8] This guide provides an in-depth overview of the role of chiral diamines in key asymmetric reactions, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers and professionals in the field of drug development and chemical synthesis.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively.[4] Chiral diamine ligands, particularly when complexed with ruthenium, have revolutionized this field.[4][9]

Mechanism: The Noyori Metal-Ligand Bifunctional Catalysis

A significant advancement in this area was the development of N-monosulfonated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[4] Ruthenium complexes of TsDPEN were found to be exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[4][10] This led to the concept of "metal-ligand bifunctional catalysis," where the N-H group of the diamine ligand actively participates in the catalytic cycle by forming a hydrogen bond with the substrate's carbonyl group, facilitating the hydride transfer from the metal center.[4] This cooperative mechanism is crucial for the high efficiency and stereoselectivity observed.[11]

Caption: Catalytic cycle of Noyori-type asymmetric hydrogenation.

Quantitative Data: Asymmetric Transfer Hydrogenation of Ketones

The following table summarizes the performance of various chiral diamine-based catalysts in the asymmetric transfer hydrogenation of acetophenone, a common benchmark substrate.

| Catalyst/Ligand | Substrate | H-Source | S/C Ratio | Yield (%) | ee (%) | Reference |

| RuCl(p-cymene)[(S,S)-TsDPEN] | Acetophenone | HCOOH/NEt₃ | 100:1 | >95 | 97 (R) | [10] |

| Ir–polydiamine | 4-methoxyacetophenone | HCOOH/NEt₃ | 2000:1 | 98 | 99 (R) | [12] |

| Ru-Tethered (R,R)-TsDPEN | Acetophenone | DMAB | 100:1 | 95 | >99 (R) | [13] |

| Rh(Cp*)/Ligand 2 | Acetophenone | NaHCO₂/H₂O | 100:1 | 95 | 96 (R) | |

| cis-1-aminoindan-2-ol-Ru | Acetophenone | i-PrOH | 100:1 | >99 | 98 (R) | [14] |

*S/C = Substrate-to-Catalyst ratio. HCOOH/NEt₃ = Formic acid/Triethylamine mixture. DMAB = Dimethylamine borane.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general procedure adapted from the literature for the asymmetric transfer hydrogenation of aromatic ketones using a Ru-TsDPEN catalyst.[4]

Materials:

-

[RuCl₂(p-cymene)]₂

-

(R,R)-TsDPEN (or the S,S enantiomer for the opposite product configuration)

-

Anhydrous 2-propanol (or a 5:2 mixture of formic acid and triethylamine)

-

Acetophenone

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in anhydrous 2-propanol.

-

Stir the mixture at 80 °C for 20 minutes to form the active catalyst. The solution should turn a reddish-brown color.

-

Cool the reaction mixture to room temperature.

-

Hydrogenation: If using a formic acid/triethylamine mixture, prepare a 5:2 (v/v) mixture.

-

Add the acetophenone (1.0 eq) and the formic acid/triethylamine mixture (2.0 eq) to the catalyst solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography on silica gel.

Asymmetric Carbon-Carbon Bond Forming Reactions

Chiral diamines are also instrumental in catalyzing asymmetric C-C bond formations, which are fundamental transformations in organic synthesis.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for synthesizing β-nitro alcohols, which are versatile synthetic intermediates.[1] Chiral diamine complexes, particularly with copper, have proven to be highly effective catalysts for this transformation.[4][15]

Mechanism: The proposed mechanism involves the formation of a chiral copper-diamine complex. This complex acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. Simultaneously, a basic site on the complex or an external base deprotonates the nitroalkane to form a nitronate. The chiral environment of the catalyst then directs the facial attack of the nitronate on the activated aldehyde, leading to the enantioselective formation of the β-nitro alcohol.

Caption: Proposed mechanism for the Cu-diamine catalyzed Henry reaction.

Quantitative Data: Asymmetric Henry Reaction

The table below showcases the effectiveness of a chiral diamine-Cu(OAc)₂ complex in the Henry reaction with various aldehydes.[4]

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) (S) |

| 1 | o-Nitrobenzaldehyde | 24 | >99 | 98 |

| 2 | p-Nitrobenzaldehyde | 24 | >99 | 95 |

| 3 | Benzaldehyde | 48 | 91 | 91 |

| 4 | o-Methoxybenzaldehyde | 24 | >99 | 95 |

| 5 | Cyclohexanecarboxaldehyde | 24 | 93 | 98 |

| 6 | Hydrocinnamaldehyde | 24 | >99 | >99.5 |

| 7 | Isovaleraldehyde | 48 | 85 | 98 |

Reactions performed with 5 mol % of the 3-Cu(OAc)₂ complex in n-propyl alcohol at room temperature.[4]

Experimental Protocol: Asymmetric Henry Reaction

The following is a general procedure for the copper-catalyzed asymmetric Henry reaction.[7]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Chiral diamine ligand

-

Ethanol (or other suitable alcohol solvent)

-

Aldehyde

-

Nitromethane

Procedure:

-

Catalyst Formation: In a round-bottom flask, add the chiral diamine ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%).

-

Add ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.

-

Reaction: To the catalyst solution, add nitromethane (10 mmol) and the corresponding aldehyde (1 mmol).

-

Stir the reaction mixture magnetically at room temperature for the required time (e.g., 24-72 hours), monitoring by TLC.

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the pure β-nitro alcohol.

-

Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. Chiral diamines, often derivatized into bifunctional organocatalysts like thioureas, are highly effective in promoting asymmetric Michael additions.[16]

Mechanism: Enamine Catalysis In these reactions, the primary or secondary amine of the chiral diamine catalyst condenses with a ketone or aldehyde substrate to form a nucleophilic enamine intermediate. The chiral scaffold of the catalyst directs the enamine to attack one face of the Michael acceptor (e.g., a nitroalkene). Bifunctional catalysts, such as those containing a thiourea moiety, can further activate the nitroalkene through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.[16]

Caption: General mechanism for a chiral diamine-catalyzed Michael addition.

Quantitative Data: Asymmetric Michael Addition

The following data illustrates the use of a (R,R)-DPEN-based thiourea organocatalyst for the Michael addition of cycloketones to trans-β-nitrostyrene.[16]

| Ketone | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| Cyclohexanone | 5 | 99 | 9/1 | 99 |

| Cyclopentanone | 5 | 99 | 9/1 | 99 |

| Cycloheptanone | 24 | 93 | 9/1 | 82 |

| 4-tert-Butylcyclohexanone | 24 | 88 | 9/1 | 76 |

Reactions performed in water with 1 mol% catalyst and 5 mol% 4-nitrophenol co-catalyst at room temperature.[16]

Experimental Protocol: Asymmetric Michael Addition

This is a representative procedure for the organocatalytic asymmetric Michael addition of a ketone to a nitroalkene.[16]

Materials:

-

(R,R)-DPEN-thiourea catalyst

-

trans-β-nitrostyrene

-

Cyclohexanone (or other ketone)

-

4-Nitrophenol (co-catalyst)

-

Water (as solvent)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the thiourea catalyst (0.020 mmol, 1 mol%), 4-nitrophenol (0.01 mmol, 5 mol%), and trans-β-nitrostyrene (0.20 mmol, 1.0 eq).

-

Add water (1.0 mL) and stir to dissolve the solids.

-

Add cyclohexanone (2.0 mmol, 10 eq) to the mixture.

-

Stir the reaction vigorously at room temperature for the required time (e.g., 5-24 hours).

-

Work-up: Upon completion, add ethyl acetate to the reaction mixture.

-

Wash the organic layer with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Logical Relationships in Chiral Diamine Catalysis

The selection of a chiral diamine scaffold is intrinsically linked to its application. Different structural motifs are suited for different catalytic systems and reactions. The following diagram illustrates these relationships.

Caption: Logical relationships between chiral diamine scaffolds and applications.

Conclusion

Chiral diamines represent a cornerstone in the field of asymmetric synthesis. Their versatility as both ligands for transition metal catalysis and as platforms for organocatalysis makes them indispensable tools for the stereoselective synthesis of complex molecules. The well-defined C₂-symmetry of common scaffolds like DACH and DPEN simplifies stereochemical analysis, while the modularity of their structures allows for fine-tuning of steric and electronic properties to achieve optimal reactivity and selectivity. From the industrial-scale production of chiral alcohols via asymmetric hydrogenation to the construction of complex stereochemical arrays through C-C bond-forming reactions, chiral diamines continue to empower chemists in academia and industry. The ongoing development of novel diamine scaffolds and their application in new catalytic transformations ensures that they will remain at the forefront of innovation in drug discovery and materials science for the foreseeable future.

References

- 1. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 13. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine as a Chiral Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction